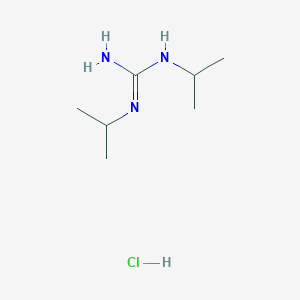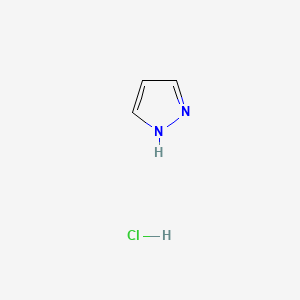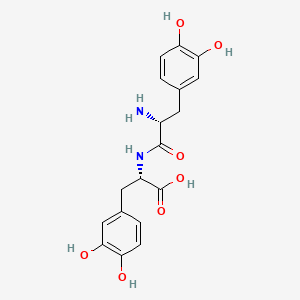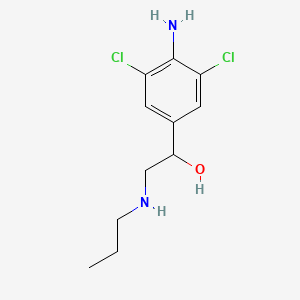
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol is an organic compound with a complex structure that includes amino, chloro, and propylamino groups attached to a benzenemethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable benzene derivative, followed by the introduction of the amino group through nucleophilic substitution. The propylamino group is then added via reductive amination, and the final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The propylamino group can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: A compound with a similar structure but different functional groups.
4-Amino-3,5-dichloropyridine: Another compound with similar chloro and amino groups but a different core structure.
Uniqueness
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
38339-10-5 |
|---|---|
Molecular Formula |
C11H16Cl2N2O |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(propylamino)ethanol |
InChI |
InChI=1S/C11H16Cl2N2O/c1-2-3-15-6-10(16)7-4-8(12)11(14)9(13)5-7/h4-5,10,15-16H,2-3,6,14H2,1H3 |
InChI Key |
IFBFPELKOBCCTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


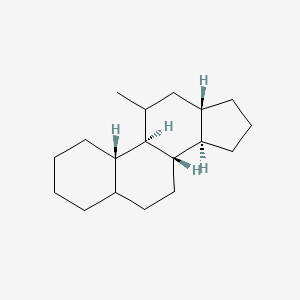
silane](/img/structure/B14669618.png)

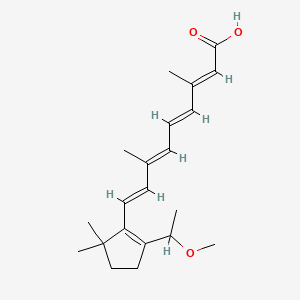


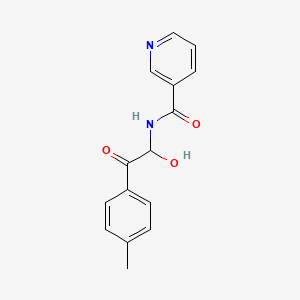
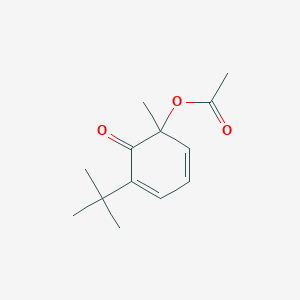
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)

